rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile
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Overview
Description
Rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H19N3. It is known for its unique structure, which includes a piperazine ring substituted with two methyl groups and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with (3R,5S)-3,5-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Rel-4-((3R,5S)-3,5-Dimethyl-1-piperazinyl)benzamide
- (3R,5S)-rel-4-(Chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester
Uniqueness
Rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzonitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H17N3/c1-10-8-16(9-11(2)15-10)13-5-3-12(7-14)4-6-13/h3-6,10-11,15H,8-9H2,1-2H3/t10-,11+ |
InChI Key |
LVCRRUZVUPADRD-PHIMTYICSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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